molecular formula C22H20N4O3 B2356540 (4-(1H-pyrrol-1-yl)phenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1210386-06-3

(4-(1H-pyrrol-1-yl)phenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2356540
CAS RN: 1210386-06-3
M. Wt: 388.427
InChI Key: GVWCICKCBKVRQW-UHFFFAOYSA-N
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Description

(4-(1H-pyrrol-1-yl)phenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H20N4O3 and its molecular weight is 388.427. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A study on the synthesis and biological evaluation of novel pyrazoline derivatives, including structures similar to the compound of interest, showcased their potent anti-inflammatory and antibacterial properties. Microwave irradiation methods provided higher yields, proving environmentally friendly with less reaction time compared to conventional methods. Some compounds demonstrated high anti-inflammatory activity, alongside potent antibacterial effects, suggesting potential as molecular templates for anti-inflammatory drugs (Ravula et al., 2016).

Heterocyclic Chemistry

The manipulation of heterocyclic compounds, closely related to the chemical , has been explored for various applications. For example, the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives through one-pot, three-component condensation processes resulted in compounds with significant Stokes' shifts. These shifts are crucial for the development of low-cost luminescent materials, hinting at the compound's potential in material science and optical applications (Volpi et al., 2017).

Antimicrobial Activity

Research into pyrazoline derivatives related to the compound of interest has highlighted their antimicrobial activity. The synthesis of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones demonstrated good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. Compounds containing a methoxy group exhibited high antimicrobial activity, suggesting potential in developing new antimicrobial agents (Kumar et al., 2012).

Pharmacological Potential

The compound's structural similarity to known pharmacological agents suggests potential applications in drug discovery. For instance, compounds with heterocyclic cores have been synthesized and screened for affinity at human histamine H(3) receptors, showing promise as selective antagonists with the ability to cross the blood-brain barrier. This research points to the compound's possible utility in developing treatments for neurological conditions (Swanson et al., 2009).

properties

IUPAC Name

[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c27-22(17-5-7-18(8-6-17)25-11-1-2-12-25)26-13-9-16(10-14-26)20-23-24-21(29-20)19-4-3-15-28-19/h1-8,11-12,15-16H,9-10,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWCICKCBKVRQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=CC=C(C=C4)N5C=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1H-pyrrol-1-yl)phenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

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